molecular formula C14H19ClN2O3 B2476402 (6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone CAS No. 1385424-87-2

(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B2476402
CAS No.: 1385424-87-2
M. Wt: 298.77
InChI Key: JMQVNXMZLJWQQS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a methoxyethoxymethyl group (an ether group attached to a methyl group). The presence of the chlorine atom indicates that it’s a chlorinated compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and pyrrolidine rings, as well as the methoxyethoxymethyl group, would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the chlorine atom and the electron-donating or -withdrawing effects of the other groups in the molecule. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Lakshminarayana et al. (2009) synthesized and characterized the title compound using spectroscopy and X-ray diffraction (XRD) study, highlighting its crystallization in the monoclinic space group with specific cell parameters. This research is crucial for understanding the compound's structural properties, which can be foundational for further chemical and pharmaceutical applications (Lakshminarayana et al., 2009).

Synthesis and Application in Medicinal Chemistry

The compound has been involved in the synthesis of derivatives with antimicrobial activities. Patel et al. (2011) explored its use in creating new pyridine derivatives, demonstrating variable and modest activity against bacterial and fungal strains. This suggests its potential as a precursor in the development of new antimicrobial agents (Patel et al., 2011).

Molecular Docking and Hirshfeld Surface Analysis

Lakshminarayana et al. (2018) also conducted molecular docking and Hirshfeld surface analysis on a structurally similar compound, providing insights into its potential interactions with biological targets, such as anti-cancer proteins. This type of research can inform the design of compounds with specific biological activities (Lakshminarayana et al., 2018).

Antimicrobial and Antimycobacterial Activity

Research on derivatives of the compound has shown antimicrobial and antimycobacterial properties, indicating its usefulness in developing treatments against various pathogens. Sidhaye et al. (2011) synthesized nicotinic acid hydrazide derivatives and screened them for antimycobacterial activity, highlighting the versatility of the compound's derivatives in pharmaceutical research (Sidhaye et al., 2011).

Synthesis of Complexes with Biological Activities

Singh et al. (2016) synthesized organotin(IV) complexes of derivatives of the compound, which were characterized and tested for antimicrobial activities, indicating their potential as drug candidates. This study exemplifies the compound's role in the development of new chemical entities with possible therapeutic applications (Singh et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific receptors or enzymes in the body. Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for causing harm to humans or the environment. Without specific data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its reactivity, and its potential uses. This could involve laboratory experiments, computational modeling, and possibly even animal studies .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-19-6-7-20-10-11-4-5-17(9-11)14(18)12-2-3-13(15)16-8-12/h2-3,8,11H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQVNXMZLJWQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(C1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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